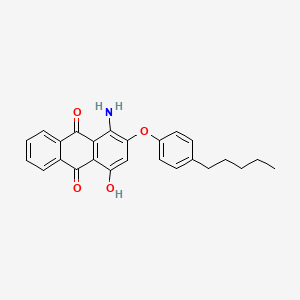
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)-: is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound features an anthracenedione core with amino, hydroxy, and pentylphenoxy substituents, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)- typically involves multiple steps:
Starting Material: The process begins with 9,10-anthracenedione.
Amination: Introduction of the amino group at the 1-position using reagents like ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxy group at the 4-position, often achieved through oxidation reactions.
Phenoxy Substitution: The final step involves the substitution of a phenoxy group at the 2-position, which can be achieved through nucleophilic aromatic substitution reactions using appropriate phenol derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the carbonyl groups in the anthracenedione core.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Phenol derivatives and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or reduced anthracenedione derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the phenol used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as an intermediate in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of high-performance dyes and pigments.
- Investigated for use in organic electronic materials.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins involved in oxidative stress and cellular respiration.
Pathways: The compound can interfere with electron transport chains and induce oxidative stress, leading to cell death in certain microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-hydroxyanthraquinone
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
Uniqueness:
- The presence of the pentylphenoxy group distinguishes it from other anthraquinone derivatives, potentially enhancing its lipophilicity and biological activity.
- Its unique substitution pattern may confer specific electronic and steric properties, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
67875-20-1 |
|---|---|
Molekularformel |
C25H23NO4 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO4/c1-2-3-4-7-15-10-12-16(13-11-15)30-20-14-19(27)21-22(23(20)26)25(29)18-9-6-5-8-17(18)24(21)28/h5-6,8-14,27H,2-4,7,26H2,1H3 |
InChI-Schlüssel |
FMJLZDIPOPILLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




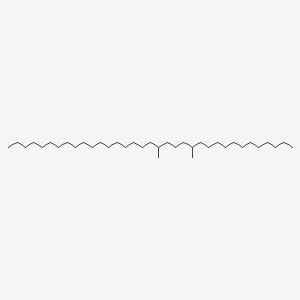
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
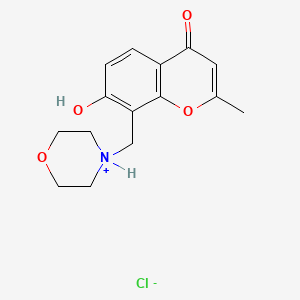
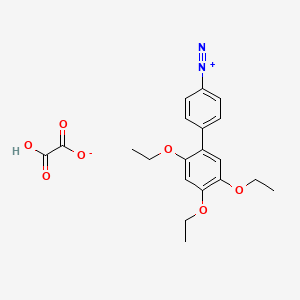
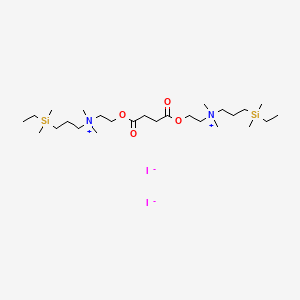
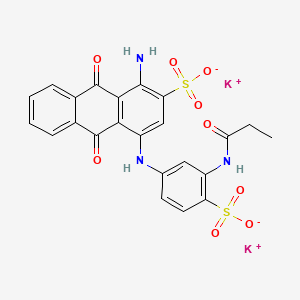
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
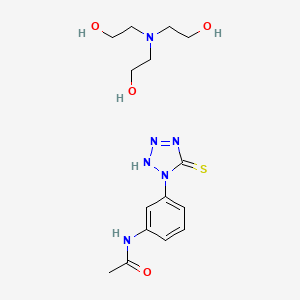
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
